5-Chloro-2-cyclobutoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

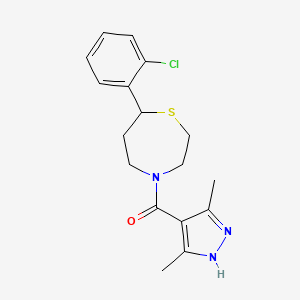

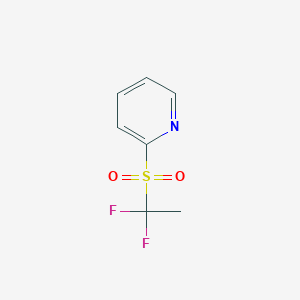

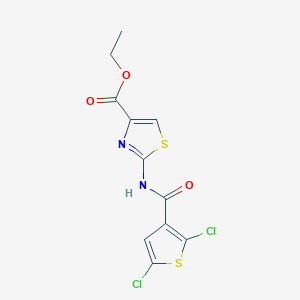

5-Chloro-2-cyclobutoxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a heterocyclic organic molecule that contains a pyrimidine ring with a cyclobutane and a chlorine group attached to it. In

Wissenschaftliche Forschungsanwendungen

Antitumor Activity Enhancement

5-Chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), enhances the antitumor activity of fluoropyrimidines. CDHP inhibits 5-fluorouracil (5-FU) degradation, thereby enhancing its cytotoxicity in human tumor cells with high basal DPD activity. This indicates potential applications in cancer treatments, specifically for tumors with high DPD activity (Takechi, Fujioka, Matsushima, & Fukushima, 2002).

Antiviral Activity

5-Substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibitory activity against retrovirus replication in cell culture. Compounds like 5-chloro-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines show potent antiretroviral activity and could be explored for the treatment of retroviral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Radiotherapy Sensitization

Gimeracil, a component of the oral fluoropyrimidine derivative S-1, sensitizes cells to radiation by inhibiting homologous recombination (HR). This makes it a potential candidate for enhancing the efficacy of radiotherapy, particularly in tumors where HR-mediated DNA repair pathways are crucial (Takagi, Sakata, Someya, Tauchi, Iijima, Matsumoto, Torigoe, Takahashi, Hareyama, & Fukushima, 2010).

Inhibition of Hepatitis B Virus Replication

Certain 2',3'-dideoxy-3'-thiapyrimidine nucleosides, including compounds related to 5-chloro-2-cyclobutoxypyrimidine, have demonstrated the ability to inhibit hepatitis B virus (HBV) DNA replication. This suggests potential applications in the treatment of HBV infections (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).

Wirkmechanismus

Target of Action

The primary target of 5-Chloro-2-cyclobutoxypyrimidine is cytosine, a component of RNA . The compound is generated by the myeloperoxidase-H2O2-Cl- system, which is involved in the respiratory burst of activated phagocytes .

Mode of Action

This compound interacts with its target through a Cl2-like species . This interaction results in the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . The compound’s action is facilitated by MnpA, a NADPH

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-Chloro-2-cyclobutoxypyrimidine are not well-studied. Pyrimidine derivatives are known to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the nitrogen atoms in the pyrimidine ring and the amino acid residues in the enzyme or protein .

Cellular Effects

The cellular effects of this compound are currently unknown. It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

5-chloro-2-cyclobutyloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXPZTBINHGUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(p-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2795778.png)

![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)

![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)

![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)